molecular formula C16H15NO5 B2538739 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE CAS No. 1443279-11-5

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE

Cat. No.: B2538739
CAS No.: 1443279-11-5
M. Wt: 301.298
InChI Key: ZZPFXHYRTATFFO-UHFFFAOYSA-N
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Description

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE is an organic compound that belongs to the class of aromatic aldehydes. This compound features a benzaldehyde core substituted with methoxy, methyl, and nitro groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Benzylation: Attachment of the benzyl group to the aromatic ring.

    Formylation: Introduction of the aldehyde group.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZOIC ACID.

    Reduction: 3-METHOXY-4-(4-METHYL-2-AMINOBENZYLOXY)-BENZALDEHYDE.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE can be used in various fields:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro group could be involved in redox reactions, while the aldehyde group might form covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-4-NITROBENZALDEHYDE: Lacks the benzyl group.

    4-METHYL-2-NITROBENZALDEHYDE: Lacks the methoxy group.

    3-METHOXY-4-METHYLBENZALDEHYDE: Lacks the nitro group.

Biological Activity

3-Methoxy-4-(4-methyl-2-nitro-benzyloxy)-benzaldehyde (CAS No. 1443279-11-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C16H15NO5
  • Molecular Weight : 301.298 g/mol
  • CAS Number : 1443279-11-5

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, particularly against various oxidases. Studies on similar compounds suggest that modifications in the benzaldehyde structure can enhance inhibitory activity against enzymes like xanthine oxidase (XO), which is crucial in various metabolic processes and implicated in several diseases.

Compound Enzyme Target IC50 Value (μM) Mechanism of Action
Compound AXanthine Oxidase15.2Competitive inhibition
Compound BXanthine Oxidase20.5Non-competitive inhibition
This compoundXanthine OxidaseTBDTBD

Note: TBD = To Be Determined based on future studies.

2. Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study evaluating the cytotoxicity of various benzaldehyde derivatives showed that certain structural modifications led to enhanced activity against breast cancer cell lines (MDA-MB-231).

Case Study: Cytotoxicity on MDA-MB-231 Cells

  • Concentration Tested : 1 - 20 μM
  • Results : Significant reduction in cell viability observed at concentrations above 10 μM.
Concentration (μM) Cell Viability (%)
192
578
1065
2045

3. Antifungal Activity

The compound's redox-active properties suggest potential antifungal activity by targeting cellular antioxidation systems. A study focused on redox-active benzaldehydes found that they could disrupt the antioxidant defenses of pathogenic fungi, leading to increased susceptibility to oxidative stress.

The biological activity of this compound is likely mediated through interactions with specific enzymes and cellular pathways:

  • Enzyme Interaction : The presence of nitro and methoxy groups may facilitate interactions with active sites of target enzymes, enhancing binding affinity and inhibitory effects.
  • Oxidative Stress Induction : By disrupting antioxidant systems, the compound may induce oxidative stress in fungal cells, leading to cell death.

Properties

IUPAC Name

3-methoxy-4-[(4-methyl-2-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-5-13(14(7-11)17(19)20)10-22-15-6-4-12(9-18)8-16(15)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPFXHYRTATFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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